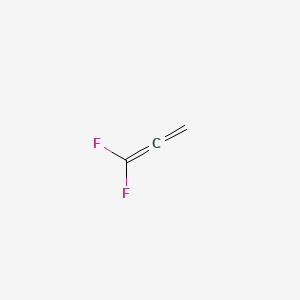
1,2-Propadiene, 1,1-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propadiene, 1,1-difluoro-, also known as 1,1-Difluoroallene, is a chemical compound with the formula C3H2F2. It has a molecular weight of 76.0448 . It is a variant of propadiene where two hydrogen atoms are replaced by fluorine .
Synthesis Analysis
1,1-Difluoroallenes can be synthesized in good yield via zinc-promoted 1,2-elimination of 3,3-difluoro-2-iodoallylic acetates, which are prepared by the reaction of aldehydes or ketones with 1-iodo-2,2-difluorovinyllithium, generated from commercially available 1,1,1-trifluoro-2-iodoethane . Improved syntheses of 1-fluoropropadiene and 1,1-difluoropropadiene are also presented .Molecular Structure Analysis
The molecular structure of 1,2-Propadiene, 1,1-difluoro- consists of a central carbon atom forming collinear spσ bonds to the terminal sp2-hybridized carbons .Wissenschaftliche Forschungsanwendungen
Vibrational Frequencies and Structural Determination
1,2-Propadiene, 1,1-difluoro- has been studied for its vibrational frequencies and structural determination. Jensen (2004) conducted a theoretical examination of the normal mode frequencies and vibrational assignments of this compound using quantum chemistry codes. This research helps in understanding the molecular behavior and structure of 1,2-Propadiene, 1,1-difluoro- (Jensen, 2004).
Synthesis and Reactivity
The synthesis and unique reactivity of 1,2-Propadiene involving cumulative double bonds have been a subject of interest. Yan Wei-wei (2010) discussed synthesizing 1,2-Propadiene via debromonation and carbene rearrangement, highlighting its high yield and ease of handling (Yan Wei-wei, 2010).
Hydrogenation Studies
Research by Oliver and Wells (1977) explored the hydrogenation of alkadienes, including propadiene. Their study provided insights into the selective hydrogenation processes and the formation of different by-products (Oliver & Wells, 1977).
Cross-Enyne Metathesis and Diels–Alder Reaction
Fustero et al. (2013) demonstrated the use of propargylic difluorides in a combination of cross-enyne metathesis and Diels–Alder reactions. This approach leads to the formation of various fluorinated carbo- and heterocyclic derivatives, showcasing the compound's versatility in organic synthesis (Fustero et al., 2013).
Synthesis of Fluorinated Allenes
Dolbier et al. (1982) reported on the improved syntheses of fluorinated allenes, including 1,1-difluoropropadiene. They demonstrated how these allenes react dienophiles and cycloadd regiospecifically, indicating their potential in various chemical reactions (Dolbier et al., 1982).
Catalytic Polymerization
Otsuka et al. (1967) explored the catalytic polymerization of propadiene and related compounds using various metal complexes. Their findings offer valuable insights into the polymerization processes and the structure of resulting polymers (Otsuka et al., 1967).
Eigenschaften
InChI |
InChI=1S/C3H2F2/c1-2-3(4)5/h1H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKSFZGDAZPYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195620 |
Source


|
| Record name | 1,2-Propadiene, 1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propadiene, 1,1-difluoro- | |
CAS RN |
430-64-8 |
Source


|
| Record name | 1,2-Propadiene, 1,1-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propadiene, 1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

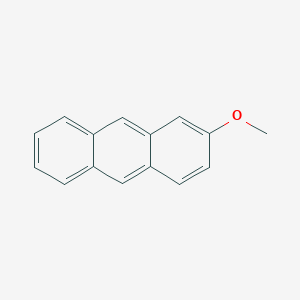
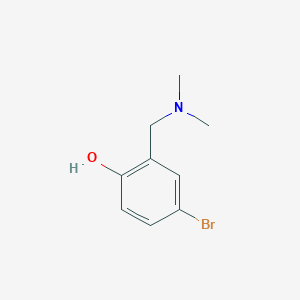
![1-[(Chloromethyl)sulfanyl]butane](/img/structure/B3052552.png)
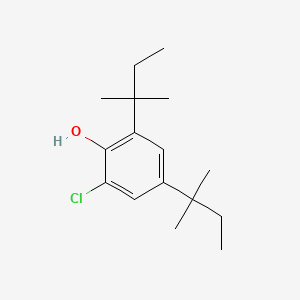
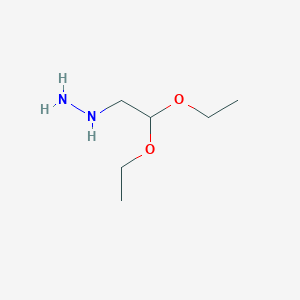
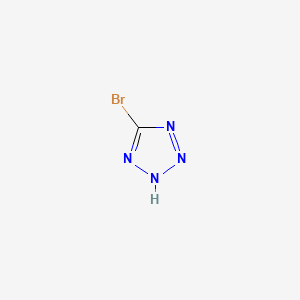
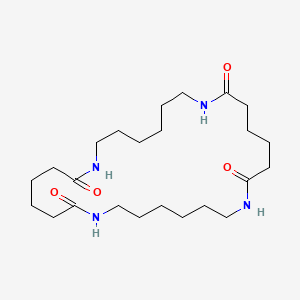
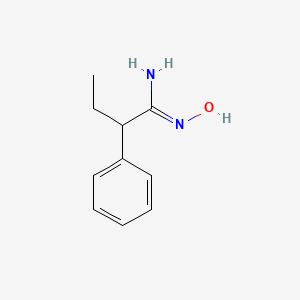
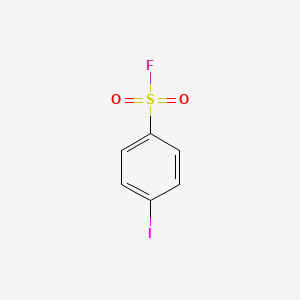
![2-[6-(Bis(2-hydroxyethyl)amino)hexyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3052564.png)
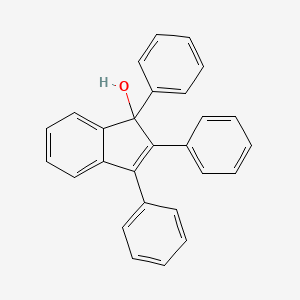
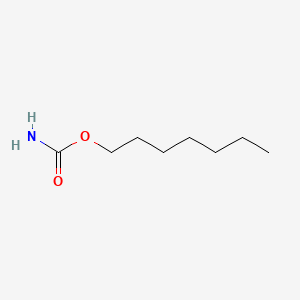
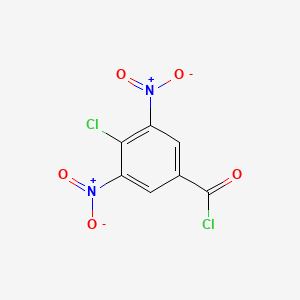
![4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B3052569.png)